molecular formula C12H18N4O5 B2611293 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034202-40-7

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2611293
CAS No.: 2034202-40-7
M. Wt: 298.299
InChI Key: HJHOHAWPSRPVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione moiety, which is known for its reactivity and versatility in chemical synthesis.

Mechanism of Action

Target of Action

The primary target of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide is the calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions.

Mode of Action

This compound interacts with its targets by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition results in a decrease in calcium influx into cells, thereby affecting the cellular functions that depend on calcium.

Biochemical Pathways

The inhibition of calcium currents mediated by Cav 1.2 (L-type) channels by this compound affects various biochemical pathways. These include pathways involved in neuronal signaling, muscle contraction, and other calcium-dependent processes .

Pharmacokinetics

The pharmacokinetic properties of this compound include high metabolic stability on human liver microsomes and negligible hepatotoxicity . These properties impact the bioavailability of the compound, making it an effective therapeutic agent.

Result of Action

The molecular and cellular effects of the action of this compound include a decrease in calcium influx into cells. This leads to changes in cellular functions that depend on calcium, such as neuronal signaling and muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves the coupling of a pyrrolidine-2,5-dione derivative with an imidazolidine-2-one derivative. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include steps such as purification by recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon of the pyrrolidine-2,5-dione moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O5/c17-9-1-2-10(18)15(9)6-8-21-7-4-14-12(20)16-5-3-13-11(16)19/h1-8H2,(H,13,19)(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHOHAWPSRPVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)N2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.